molecular formula C22H20N4O5 B6548794 ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate CAS No. 946207-83-6

ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate

Cat. No.: B6548794
CAS No.: 946207-83-6
M. Wt: 420.4 g/mol
InChI Key: DQIPZTTWUDCKNZ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a pyridazinone derivative characterized by a phenylcarbamoyl substituent at position 3 of the pyridazinone ring and an acetamido benzoate ester moiety. While direct pharmacological data are unavailable, structural analogs (e.g., pyridazinones with styryl or heterocyclic substituents) demonstrate diverse biological activities, including enzyme inhibition and photopolymerization initiation .

Properties

IUPAC Name

ethyl 2-[[2-[6-oxo-3-(phenylcarbamoyl)pyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-2-31-22(30)16-10-6-7-11-17(16)24-19(27)14-26-20(28)13-12-18(25-26)21(29)23-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIPZTTWUDCKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Phenylcarbamoyl vs. Styryl Groups : The phenylcarbamoyl group in the target compound introduces hydrogen-bonding capability and polarity, contrasting with the styryl group’s planar, hydrophobic nature in CAS 58522-61-5 . This difference could impact binding affinity in biological targets or compatibility in polymer matrices.

Acetamido Benzoate Ester : This ester group may confer slower hydrolysis compared to simpler ethyl esters, enhancing stability in aqueous environments.

Reactivity and Functional Group Influence

  • Co-Initiator Performance: Ethyl 4-(dimethylamino)benzoate (), a structurally distinct but functionally relevant analog, demonstrates higher reactivity in resin cements than methacrylate-based initiators due to electron-donating dimethylamino groups .
  • Hydrolytic Stability : The benzoate ester in the target compound is likely more resistant to hydrolysis than aliphatic esters (e.g., ethyl methacrylate in ), which aligns with trends in polymer chemistry .

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